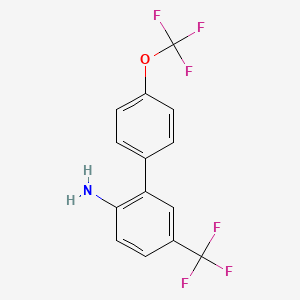

![molecular formula C10H12N4 B1443452 2-(1H-imidazo[4,5-b]pyridin-2-yl)pyrrolidine CAS No. 933706-99-1](/img/structure/B1443452.png)

2-(1H-imidazo[4,5-b]pyridin-2-yl)pyrrolidine

Vue d'ensemble

Description

“2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” is a compound that belongs to the class of imidazopyridines . Imidazopyridines are known for their wide range of biological activities, including their potential as GABA A receptor positive allosteric modulators .

Molecular Structure Analysis

The molecular structure of “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” is characterized by an imidazole ring fused with a pyridine moiety . The exact structure and properties can be determined using techniques such as NMR spectroscopy .Chemical Reactions Analysis

While specific chemical reactions involving “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” are not available, imidazopyridines in general are known to undergo various chemical reactions. For instance, they can be alkylated under basic conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine” can be determined using various analytical techniques. For instance, its melting point and molecular weight can be determined .Applications De Recherche Scientifique

Modulation du système nerveux central (SNC)

Les dérivés de l'imidazo[4,5-b]pyridine ont été identifiés comme des agonistes des récepteurs GABA A . Cette application est importante dans le développement de traitements pour les troubles du SNC, tels que l'anxiété, l'insomnie et l'épilepsie. La ressemblance structurelle avec les purines permet à ces composés de moduler les récepteurs des neurotransmetteurs, offrant un potentiel thérapeutique pour les maladies neurodégénératives.

Inhibition de la pompe à protons

Ces dérivés se sont avérés agir comme des inhibiteurs de la pompe à protons . Cette application est cruciale pour la prise en charge des affections gastro-intestinales telles que le reflux gastro-œsophagien (RGO) et les ulcères peptiques. En inhibant l'ATPase gastrique H+/K+, ils réduisent la sécrétion d'acide gastrique, soulageant ainsi les troubles liés à l'acidité.

Activité anti-inflammatoire

L'échafaudage de l'imidazo[4,5-b]pyridine est également associé à une activité anti-inflammatoire non stéroïdienne (AINS) . Cette propriété est bénéfique pour le développement de nouveaux agents anti-inflammatoires qui pourraient potentiellement traiter des affections comme l'arthrite, offrant une alternative aux AINS existants avec des profils d'effets secondaires différents.

Propriétés antimicrobiennes

Des études récentes ont exploré les caractéristiques antimicrobiennes de nouveaux dérivés de l'imidazo[4,5-b]pyridine . Ces composés se sont montrés prometteurs contre diverses souches bactériennes, suggérant une utilisation potentielle dans la lutte contre les infections résistantes aux antibiotiques.

Thérapie anticancéreuse

Les dérivés de l'imidazo[4,5-b]pyridine ont démontré la capacité d'influencer les voies cellulaires nécessaires au fonctionnement des cellules cancéreuses . Ils ont été étudiés pour leur potentiel en tant que médicaments anticancéreux, en particulier pour cibler des voies spécifiques impliquées dans la croissance tumorale et la métastase.

Gestion du diabète

Il existe des preuves que ces composés peuvent agir comme des inhibiteurs d'enzymes impliquées dans le métabolisme des glucides, ce qui est un aspect essentiel de la gestion du diabète de type 2 . En modulant ces enzymes, ils pourraient aider à contrôler les niveaux de glucose sanguin.

Inhibition des kinases

Les dérivés ont été utilisés dans l'optimisation des inhibiteurs de la kinase c-Met , qui sont pertinents dans le traitement du cancer. Les inhibiteurs de kinases peuvent bloquer des enzymes spécifiques qui contribuent à la croissance et à la propagation des cellules cancéreuses, ce qui en fait un outil précieux dans les thérapies ciblées.

Propriétés luminescentes

Les dérivés de l'imidazo[4,5-b]pyridine auraient des propriétés luminescentes , qui peuvent être utilisées dans diverses applications technologiques telles que les dispositifs optoélectroniques, les capteurs et les techniques d'imagerie. Cela ouvre des possibilités en science des matériaux et en imagerie biomédicale.

Orientations Futures

Mécanisme D'action

Target of Action

The primary target of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate metabolism, specifically in the breakdown of complex carbohydrates into glucose.

Mode of Action

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine interacts with the α-glucosidase enzyme by forming hydrogen bonds with specific amino acids in the enzyme’s active site . The imidazo-pyridine group of the compound forms a hydrogen bond with Asp1526, while the pyrrolidine ring is stabilized by π–π stacking with Phe1560 .

Biochemical Pathways

The inhibition of the α-glucosidase enzyme by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine affects the carbohydrate metabolism pathway . By inhibiting α-glucosidase, the compound prevents the breakdown of complex carbohydrates into glucose, thereby reducing postprandial blood glucose levels .

Pharmacokinetics

The compound’s ability to inhibit α-glucosidase suggests that it may have good bioavailability .

Result of Action

The inhibition of α-glucosidase by 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine results in a decrease in postprandial blood glucose levels . This can be beneficial in the management of conditions such as type-II diabetes mellitus .

Analyse Biochimique

Biochemical Properties

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine plays a crucial role in several biochemical reactions. It has been shown to interact with a variety of enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound forms hydrogen bonds with key amino acid residues in the enzyme’s active site, thereby preventing substrate binding and subsequent enzymatic activity. Additionally, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exhibits binding interactions with proteins involved in cell signaling pathways, which can modulate various cellular processes .

Cellular Effects

The effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function are multifaceted. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins . This modulation can affect downstream signaling pathways, ultimately influencing cellular responses such as proliferation, differentiation, and apoptosis. Furthermore, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine has been shown to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

At the molecular level, 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity through direct binding to the enzyme’s active site. This binding can involve hydrogen bonds, hydrophobic interactions, and π-π stacking interactions with aromatic residues . Additionally, the compound can act as an allosteric modulator, binding to sites other than the active site and inducing conformational changes that affect enzyme activity. These interactions can lead to changes in gene expression and cellular function, as previously mentioned .

Temporal Effects in Laboratory Settings

The temporal effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to certain environmental factors, such as light and heat, can lead to gradual degradation and loss of activity. In in vitro and in vivo studies, the long-term effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine on cellular function have been observed to include alterations in cell proliferation and viability .

Dosage Effects in Animal Models

In animal models, the effects of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as improved glucose metabolism and reduced inflammation . At higher doses, toxic and adverse effects have been observed, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in its metabolism and clearance from the body . The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, which facilitate its excretion . These metabolic processes can influence the compound’s bioavailability and therapeutic efficacy.

Transport and Distribution

The transport and distribution of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported across cell membranes by specific transporters, which can affect its intracellular concentration and localization . Additionally, binding to plasma proteins can influence its distribution and half-life in the body .

Subcellular Localization

The subcellular localization of 2-{1H-imidazo[4,5-b]pyridin-2-yl}pyrrolidine is critical for its activity and function. The compound has been found to localize to specific cellular compartments, such as the nucleus and mitochondria . This localization is often mediated by targeting signals and post-translational modifications that direct the compound to its site of action . The subcellular distribution can influence the compound’s interactions with biomolecules and its overall efficacy.

Propriétés

IUPAC Name |

2-pyrrolidin-2-yl-1H-imidazo[4,5-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-3-7(11-5-1)10-13-8-4-2-6-12-9(8)14-10/h2,4,6-7,11H,1,3,5H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLQVCOMZIBWLOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC3=C(N2)C=CC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol](/img/structure/B1443374.png)

amine](/img/structure/B1443381.png)

![[4-(2,2-Difluoroethoxy)benzyl]isopropylamine](/img/structure/B1443383.png)

![4-[3-(Dimethylamino)phenoxy]benzonitrile](/img/structure/B1443386.png)

amine](/img/structure/B1443390.png)

![(3-{[5-(Trifluoromethyl)pyridin-2-yl]thio}phenyl)amine](/img/structure/B1443392.png)